Product packaging for Aluminum, trieicosyl-(Cat. No.:CAS No. 1529-57-3)

Aluminum, trieicosyl-

Cat. No.: B075109
CAS No.: 1529-57-3
M. Wt: 871.6 g/mol
InChI Key: FNZVPOPUGCLHJA-UHFFFAOYSA-N
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Description

Evolution of Organoaluminum Chemistry: A Historical Perspective

The field of organoaluminum chemistry traces its origins to 1859, with the first synthesis of an organoaluminum compound, ethylaluminum sesquiiodide. wikipedia.orgresearchgate.net However, these compounds remained relatively obscure until the groundbreaking work of Karl Ziegler and his colleagues in the 1950s. wikipedia.orgresearchgate.netchemeurope.com Ziegler's discovery of a direct synthesis method for trialkylaluminum compounds and their subsequent application in the catalytic polymerization of olefins marked a revolutionary turning point. wikipedia.orgresearchgate.netlibretexts.org This line of research led to the development of Ziegler-Natta catalysts, which enabled the production of high-quality, stereoregular polymers such as high-density polyethylene (B3416737). fiveable.mepolifaces.dewikipedia.org For this transformative work, Karl Ziegler, alongside Giulio Natta, was awarded the Nobel Prize in Chemistry in 1963. researchgate.netfiveable.mewikipedia.orgbritannica.comnumberanalytics.com This pioneering research established organoaluminum compounds as indispensable tools in both academic research and industrial processes. wikipedia.orgwikipedia.org

Academic Significance of Aluminum Alkyls in Synthetic and Materials Science

Aluminum alkyls are a cornerstone of organometallic chemistry, valued for their high reactivity and utility as both catalysts and synthetic reagents. wikipedia.orgnumberanalytics.comnumberanalytics.com Their most prominent role is as co-catalysts in Ziegler-Natta polymerization for the production of polyolefins like polyethylene and polypropylene. fiveable.menumberanalytics.comnumberanalytics.comwikipedia.org In this process, they activate the transition metal catalyst and can also act as chain transfer agents. wikipedia.org Beyond polymerization, they are used in organic synthesis for the production of other compounds, such as the industrial-scale synthesis of fatty alcohols which are precursors to detergents. wikipedia.orglibretexts.org In materials science, aluminum alkyls are vital precursors for creating nanostructured materials, such as alumina (B75360) nanoparticles, through controlled synthesis methods. researchgate.net They are also employed for the surface modification of materials like silica. acs.org Long-chain derivatives, including trieicosylaluminum, have been noted for their use in polymerization processes. justia.comgoogle.comepo.org

Structural and Bonding Principles of Trieicosylaluminum within Organoaluminum Compounds

Trieicosylaluminum, with the chemical formula Al(C₂₀H₄₁)₃, is categorized as a long-chain trialkylaluminum. buyersguidechem.com Similar to other simple, non-bulky trialkylaluminums like trimethylaluminum (B3029685) and triethylaluminum (B1256330), it is expected to exist as a dimer, [Al₂(C₂₀H₄₁)₆], to satisfy the electron-deficient nature of the aluminum atom. wikipedia.orglibretexts.orginfinitylearn.com The structure of these dimers features two aluminum atoms connected by two bridging alkyl groups, forming a four-membered ring. wikipedia.orglibretexts.org This arrangement results in a tetrahedral coordination geometry around each aluminum center. wikipedia.orgwikipedia.org

The bonding within these dimeric structures is a classic example of electron-deficient bonding. While the terminal aluminum-carbon (Al-C) bonds are conventional two-center, two-electron (2c-2e) bonds, the bridging units are held together by three-center, two-electron (3c-2e) bonds, where a single pair of electrons is shared across the Al-C-Al framework. infinitylearn.comegyankosh.ac.inwikipedia.org This type of bond is also referred to as a "banana bond". youtube.com The Al-C bonds are significantly polarized due to the difference in electronegativity between aluminum and carbon, which accounts for their high reactivity. wikipedia.org The bridging Al-C bonds are notably longer and weaker than the terminal ones. wikipedia.org The long, saturated eicosyl chains of trieicosylaluminum primarily influence the compound's physical properties, such as solubility and melting point, rather than the fundamental nature of the Al-C bonding.

Interactive Table: Properties of Trieicosylaluminum

PropertyValue
Chemical Formula C₆₀H₁₂₃Al
Molecular Weight 871.6 g/mol
CAS Number 1529-57-3
Synonyms Tri(eicosyl) aluminum, Triicosylaluminium

Data sourced from references buyersguidechem.comnih.govhabitablefuture.org.

Contemporary Research Challenges and Opportunities in Trieicosylaluminum Chemistry

A primary challenge in the study and application of trialkylaluminums, including trieicosylaluminum, is their inherent reactivity. Many are pyrophoric, reacting spontaneously with air and moisture, which necessitates handling under strictly inert atmospheric conditions. researchgate.netlibretexts.org This presents significant practical and economic hurdles for their use. researchgate.net

Despite these challenges, significant research opportunities exist, particularly for long-chain derivatives. One area of investigation is their use as co-catalysts. For instance, trieicosylaluminum has been cited in patents as a component in catalyst systems for ethylene (B1197577) polymerization. google.comepo.org Furthermore, long-chain alkyl groups are used to modify methylaluminoxane (B55162) (MAO), a key co-catalyst in olefin polymerization, to improve its stability and solubility in aliphatic hydrocarbons. acs.org The controlled reaction of aluminum alkyls with oxygen to form well-defined aluminum oxo-alkoxides and other species is an active area of research, offering pathways to new materials. researchgate.netacs.orgnih.gov The unique properties imparted by the long hydrocarbon chains in trieicosylaluminum open possibilities for its use in surface modification and the development of specialty polymers with tailored characteristics. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H123Al B075109 Aluminum, trieicosyl- CAS No. 1529-57-3

Properties

CAS No.

1529-57-3

Molecular Formula

C60H123Al

Molecular Weight

871.6 g/mol

IUPAC Name

tri(icosyl)alumane

InChI

InChI=1S/3C20H41.Al/c3*1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;/h3*1,3-20H2,2H3;

InChI Key

FNZVPOPUGCLHJA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC

Other CAS No.

1529-57-3

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Origin of Product

United States

Advanced Synthetic Methodologies for Trieicosylaluminum

Methodologies for the Preparation of Trieicosylaluminum: A Comprehensive Overview

The preparation of trieicosylaluminum primarily relies on methods developed for other long-chain trialkylaluminums. These methods are extensions of the foundational work in organoaluminum chemistry.

One of the most significant methods is the Ziegler process , which involves the reaction of a lower trialkylaluminum, such as triethylaluminum (B1256330), with an excess of a terminal olefin. wikipedia.org In the context of trieicosylaluminum, this would involve the reaction of triethylaluminum with 1-eicosene (B165122). The reaction proceeds through a series of insertion and displacement steps, leading to the formation of the desired long-chain trialkylaluminum.

Another fundamental approach is the direct synthesis from aluminum metal, hydrogen, and an olefin. google.com This process can be carried out in one or two stages. In a two-stage process, aluminum is first reacted with hydrogen and a recycled stream of trialkylaluminum to form a dialkylaluminum hydride. This hydride is then reacted with the olefin (1-eicosene) to produce the trialkylaluminum. google.com

A general representation of the direct synthesis is as follows:

Stage 1: Formation of Diethylaluminum Hydride Al + 1.5H₂ + 2Al(C₂H₅)₃ → 3(C₂H₅)₂AlH

Stage 2: Reaction with 1-Eicosene (C₂H₅)₂AlH + C₂₀H₄₀ → (C₂H₅)₂Al(C₂₀H₄₁)

Further reaction and exchange with 1-eicosene would lead to the formation of trieicosylaluminum.

The table below summarizes the key reactants and typical conditions for these established synthetic routes.

Method Key Reactants Typical Conditions Key Intermediates
Ziegler Process (Chain Growth)Triethylaluminum, 1-EicoseneElevated temperature (e.g., 90-120°C) and pressure-
Direct SynthesisAluminum powder, Hydrogen, 1-EicoseneHigh pressure (e.g., 50-250 atm) and temperature (e.g., 80-180°C)Dieicosylaluminum hydride

Development of Novel Synthetic Routes to Trieicosylaluminum and Related Analogs

Research into novel synthetic routes for organoaluminum compounds often focuses on improving efficiency, selectivity, and the use of more readily available starting materials. While specific novel routes for trieicosylaluminum are not extensively documented, developments in the synthesis of other organometallic compounds can provide insights into potential future directions.

One area of exploration is the use of alternative aluminum sources and activation methods. For instance, the use of aluminum-magnesium alloys has been investigated for the synthesis of trialkylaluminums from alkyl halides, which could potentially be adapted for long-chain alkyls. googleapis.com

Another approach could involve transmetalation reactions, where a different organometallic compound containing the eicosyl group is reacted with an aluminum source. However, the economic viability of such routes for large-scale production would be a significant consideration.

The development of catalysts that can facilitate the direct synthesis under milder conditions is also a continuous area of research in organometallic chemistry. chemcess.com

Green Chemistry Principles in the Sustainable Synthesis of Trieicosylaluminum

The principles of green chemistry are increasingly being applied to industrial chemical processes, including the synthesis of organometallic compounds like trieicosylaluminum. The goal is to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. chemcess.comgoogle.com

In the context of trieicosylaluminum synthesis, several green chemistry principles are relevant:

Atom Economy: The direct synthesis of trieicosylaluminum from aluminum, hydrogen, and 1-eicosene has a high atom economy, as all the reactants are incorporated into the final product.

Catalysis: The Ziegler process utilizes triethylaluminum in catalytic cycles for chain growth, which aligns with the principle of using catalytic reagents over stoichiometric ones. taylorandfrancis.com

Use of Safer Solvents: The synthesis of trialkylaluminums is often carried out in hydrocarbon solvents. Research into greener solvent alternatives is an ongoing challenge due to the high reactivity of the products. taylorandfrancis.com

Energy Efficiency: Optimizing reaction conditions to reduce the required temperature and pressure can lead to significant energy savings and a more sustainable process.

The application of these principles to the synthesis of trieicosylaluminum can lead to more environmentally friendly and economically viable production methods.

Mechanistic Insights into the Formation Reactions of Trieicosylaluminum

The formation of trieicosylaluminum, particularly through the Ziegler process, involves fundamental mechanistic steps of organoaluminum chemistry. The key reaction is the insertion of an olefin into an aluminum-carbon bond.

In the chain growth reaction starting from triethylaluminum and 1-eicosene, the proposed mechanism involves the coordination of the 1-eicosene to the aluminum center, followed by the migratory insertion of the olefin into an Al-C₂H₅ bond. This process can repeat to add multiple eicosyl groups to the aluminum atom.

The general steps can be visualized as:

Coordination: The π-bond of 1-eicosene coordinates to the vacant orbital of the aluminum atom in triethylaluminum.

Insertion: The ethyl group migrates to one of the carbons of the double bond, while the other carbon forms a bond with the aluminum atom. This results in a longer alkyl chain attached to the aluminum.

Displacement/Exchange: Under certain conditions, a β-hydride elimination can occur from a longer alkyl chain, leading to the formation of an olefin and an aluminum hydride. This hydride can then react with another olefin molecule. Alternatively, a transalkylation can occur where a coordinated olefin displaces a bound alkyl group.

The study of these mechanisms is crucial for optimizing reaction conditions to favor the formation of the desired trieicosylaluminum and minimize side reactions. The kinetics and thermodynamics of these steps are influenced by factors such as temperature, pressure, and the nature of the alkyl groups and olefins involved. researchgate.net

Spectroscopic and Advanced Structural Characterization of Trieicosylaluminum

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Trieicosylaluminum Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of trieicosylaluminum. Due to the presence of the quadrupolar aluminum nucleus (²⁷Al, I=5/2), NMR spectra can sometimes exhibit broadened signals for nuclei in close proximity to the metal center. However, for the long eicosyl chains, the influence of the aluminum atom is localized, allowing for detailed structural analysis of the alkyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of trieicosylaluminum is expected to be dominated by signals corresponding to the long alkyl chains. The methylene (B1212753) protons (-CH₂-) of the eicosyl chains would produce a large, complex multiplet in the upfield region, typically around 1.2-1.4 ppm. The terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.9 ppm. The methylene group directly attached to the aluminum atom (α-CH₂) is the most deshielded and would likely appear as a triplet further downfield, anticipated in the region of 0.4-0.6 ppm. The integration of these signals would correspond to the ratio of protons in their respective environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton. Similar to the ¹H NMR, the majority of the signals will be from the eicosyl chains. The α-carbon, being directly bonded to the aluminum, is expected to show a significantly broadened signal due to quadrupolar relaxation effects. This signal would likely be found in the upfield region. The other carbon atoms of the eicosyl chain would exhibit sharper signals, with the terminal methyl carbon appearing at approximately 14 ppm and the numerous methylene carbons resonating in the 22-32 ppm range.

²⁷Al NMR Spectroscopy: Aluminum-27 NMR is a direct probe of the local environment of the aluminum nucleus. For trialkylaluminum compounds, the chemical shift is sensitive to the coordination number and the nature of the alkyl groups. In its monomeric form, trieicosylaluminum would be expected to exhibit a broad resonance characteristic of a three-coordinate aluminum center. Dimerization, if it occurs, would lead to a different chemical environment for the aluminum nuclei, potentially resulting in a distinct ²⁷Al NMR signal.

Nucleus Predicted Chemical Shift (δ) / ppm Multiplicity Assignment
¹H~0.9Triplet-CH₃
¹H~1.2-1.4Multiplet-(CH₂)₁₈-
¹H~0.4-0.6TripletAl-CH₂-
¹³C~14Singlet-CH₃
¹³C~22-32Multiple Singlets-(CH₂)₁₈-
¹³CBroad SignalSingletAl-CH₂-
²⁷AlBroad SignalSingletAl

Table 3.1: Predicted NMR Spectroscopic Data for Trieicosylaluminum.

Vibrational Spectroscopy (Infrared and Raman) in Analyzing Trieicosylaluminum Molecular Structures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and functional groups present in a molecule. For trieicosylaluminum, these methods are particularly useful for identifying the characteristic vibrations of the long alkyl chains and the aluminum-carbon bond.

Infrared (IR) Spectroscopy: The IR spectrum of trieicosylaluminum is expected to be dominated by the vibrational modes of the eicosyl chains. Strong absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2850-2960 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would appear in the 1375-1465 cm⁻¹ range. The Al-C stretching vibration, a key indicator of the organometallic bond, is expected to be observed in the lower frequency region, typically between 600 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C-H stretching vibrations of the alkyl chains are expected to be strong in the Raman spectrum. The Al-C symmetric stretch, which may be weak or absent in the IR spectrum, should give rise to a distinct Raman signal, providing confirmatory evidence for the aluminum-carbon bond.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
C-H Stretch2850-2960 (strong)2850-2960 (strong)Methylene and Methyl C-H
CH₂/CH₃ Bend1375-1465 (medium)1375-1465 (weak)Methylene and Methyl C-H
Al-C Stretch600-700 (medium)600-700 (strong)Aluminum-Carbon Bond

Table 3.2: Predicted Vibrational Spectroscopy Data for Trieicosylaluminum.

Mass Spectrometry Techniques for Characterizing Trieicosylaluminum and its Derivatives

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of molecules. Due to the reactivity and low volatility of trieicosylaluminum, specialized ionization techniques are often required.

Electron Ionization (EI-MS): Direct analysis by EI-MS is challenging for trieicosylaluminum due to its low volatility and thermal lability. If achievable, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the monomer. However, extensive fragmentation is anticipated. Common fragmentation pathways would involve the loss of one or more eicosyl radicals, leading to prominent peaks corresponding to [Al(C₂₀H₄₁)₂]⁺ and [Al(C₂₀H₄₁)]²⁺. Cleavage of the C-C bonds within the alkyl chains would also generate a series of fragment ions separated by 14 amu (-CH₂- units).

Derivatization for GC-MS: To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, trieicosylaluminum can be derivatized. For instance, reaction with a proton source would yield eicosane, which is readily analyzable by GC-MS. This approach confirms the nature of the alkyl group but does not provide information on the intact organoaluminum species.

Ion Fragment Predicted m/z Description
[Al(C₂₀H₄₁)₃]⁺865.8Molecular Ion (Monomer)
[Al(C₂₀H₄₁)₂]⁺585.6Loss of one eicosyl radical
[Al(C₂₀H₄₁)]²⁺305.4Loss of two eicosyl radicals
[C₂₀H₄₁]⁺281.5Eicosyl cation

Table 3.3: Predicted Mass Spectrometry Fragmentation Data for Trieicosylaluminum.

X-ray Diffraction Analysis of Trieicosylaluminum Solid-State Architectures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions. Obtaining suitable single crystals of long-chain trialkylaluminum compounds can be challenging due to their waxy or oily nature.

Powder X-ray Diffraction (PXRD): In the absence of single crystals, PXRD can provide information about the crystalline phases present in a solid sample. The diffraction pattern would be characteristic of the crystal lattice and could be used to identify the material and assess its purity. The long-chain nature of the eicosyl groups would be expected to give rise to a series of low-angle reflections corresponding to the lamellar packing of the molecules.

Structural Parameter Predicted Value (Monomer) Predicted Value (Dimer)
Al Coordination GeometryTrigonal PlanarDistorted Tetrahedral
Al-C Bond Length (Å)~1.95~1.97 (terminal), ~2.14 (bridging)
C-Al-C Bond Angle (°)~120~115 (terminal-terminal)
Crystal PackingLamellar packing of alkyl chainsLamellar packing of alkyl chains

Table 3.4: Predicted Solid-State Structural Parameters for Trieicosylaluminum from X-ray Diffraction.

Computational and Theoretical Investigations of Trieicosylaluminum

Quantum Chemical Studies on the Electronic Structure and Bonding in Trieicosylaluminum

The Al-C bond is a primary determinant of the reactivity of organoaluminum compounds. researchgate.netwikipedia.org In trieicosylaluminum, this bond is polar covalent, with the aluminum atom being electropositive (δ+) and the carbon atom being electronegative (δ-). researchgate.net This inherent polarity makes the carbon atom a potent nucleophile and the aluminum center a Lewis acid. Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution and describe the hybrid orbitals involved in bonding. For instance, in similar aluminum alkyls, the Al-C bond is formed from an sp-hybridized orbital on aluminum and an sp³-hybridized orbital on carbon. core.ac.uk

Due to the significant steric bulk of the three eicosyl chains, trieicosylaluminum is expected to exist as a monomer, unlike smaller trialkylaluminums like trimethylaluminum (B3029685) which readily form dimers with bridging alkyl groups. wikipedia.org Quantum chemical calculations would confirm this by comparing the energy of the monomeric state to a hypothetical dimeric structure, demonstrating the high energetic penalty of bringing two sterically demanding molecules together.

Table 1: Illustrative Results of Quantum Chemical Analysis of Trieicosylaluminum

Parameter Description Predicted Value/Nature
Molecular Geometry Lowest energy conformation of the molecule. Trigonal planar geometry around the aluminum center.
Al-C Bond Length The distance between the aluminum and carbon atoms. Approximately 2.00 Å, typical for Al-C single bonds.
C-Al-C Bond Angle The angle between adjacent eicosyl chains. Approximately 120°, consistent with sp² hybridization.
NBO Charge on Al The calculated partial charge on the aluminum atom. Highly positive, confirming its electrophilic character.
NBO Charge on Cα The partial charge on the carbon atom bonded to Al. Negative, indicating its nucleophilic character.

| Bonding Orbitals | The nature of the orbitals forming the Al-C bond. | Primarily composed of Al (s, p) and C (s, p) orbitals. core.ac.uk |

Density Functional Theory (DFT) Applications for Predicting Reactivity and Molecular Interactions of Trieicosylaluminum

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical systems. mdpi.commdpi.com By calculating the electronic density, DFT can provide a range of "reactivity descriptors" that predict how a molecule will interact with other chemical species.

For trieicosylaluminum, a key aspect of its reactivity is its pronounced Lewis acidity. researchgate.netwikipedia.org The aluminum center has a vacant p-orbital, making it a strong electron-pair acceptor. DFT calculations can quantify this Lewis acidity by computing properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the molecule's ability to accept electrons, and the Fluoride Ion Affinity (FIA). researchgate.netmdpi.com A low-lying LUMO, primarily centered on the aluminum atom, would be a clear indicator of strong Lewis acidic character.

Other DFT-based descriptors can further elucidate its reactivity:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. In trieicosylaluminum, the HOMO would be associated with the Al-C bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability. A smaller gap suggests higher reactivity. longdom.org

Electrophilicity and Nucleophilicity Indices: These global indices provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile, respectively. mdpi.com Trieicosylaluminum is expected to have a high electrophilicity index.

These calculations are crucial for predicting how trieicosylaluminum will behave in chemical reactions, such as its role as a co-catalyst in polymerization or its reactions with protic substrates.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for Trieicosylaluminum

Descriptor Description Predicted Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Moderate; indicates the energy required to remove an electron from an Al-C bond.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Low; indicates a strong ability to accept electrons at the Al center.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relatively small, suggesting high reactivity.
Electrophilicity Index (ω) A measure of the ability to accept electrons. High value, quantifying its strong Lewis acidic character. longdom.org
Nucleophilicity Index (N) A measure of the ability to donate electrons. Moderate value, associated with the nucleophilic alkyl groups.

| Fukui Function (f⁻) | Indicates sites susceptible to electrophilic attack. | Highest values on the α-carbons of the eicosyl chains. |

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Behavior of Trieicosylaluminum

While quantum chemical methods are excellent for describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. mdpi.comnih.gov This approach is particularly well-suited for large, flexible molecules like trieicosylaluminum, allowing for the exploration of its conformational landscape and its behavior in solution or bulk phases.

Conformational Analysis: Each of the three eicosyl chains in trieicosylaluminum has 19 rotatable carbon-carbon single bonds, leading to an immense number of possible conformations. A full conformational search is computationally demanding but essential for understanding the molecule's average shape and flexibility. wustl.eduuci.edu MD simulations can sample this vast conformational space by simulating the molecule's motion at a given temperature. Analysis of the simulation trajectory can reveal the most probable conformations, the flexibility of the alkyl chains (e.g., by calculating the radius of gyration), and the energetic barriers between different conformational states. nih.govacs.org

Self-Assembly Behavior: The long, nonpolar eicosyl chains are expected to dominate the intermolecular interactions of trieicosylaluminum. In nonpolar solvents, van der Waals forces between these long chains would likely drive the molecules to self-assemble into larger aggregates to minimize unfavorable interactions with the solvent and maximize stabilizing contacts between the chains. rsc.orgacs.org MD simulations can model this process by placing multiple trieicosylaluminum molecules in a simulation box and observing their collective behavior. This can predict the formation of structures such as inverse micelles (with the aluminum cores shielded from the solvent) or ordered layers on surfaces. nih.gov

| Order Parameters | Quantify the degree of alignment of the alkyl chains. | Determines if the self-assembled structure is ordered (crystal-like) or disordered (liquid-like). |

Note: This table describes the types of data that would be generated from a molecular dynamics simulation to analyze the behavior of trieicosylaluminum.

Computational Modeling of Reaction Pathways Involving Trieicosylaluminum

Understanding how a chemical reaction proceeds requires mapping the energetic changes as reactants are converted into products. Computational modeling is a key tool for elucidating these reaction pathways, identifying intermediate structures, and calculating the energy barriers that control the reaction rate. rsc.orgsmu.edu

For trieicosylaluminum, a typical reaction would be its interaction with a Lewis base or a protic substrate, such as an alcohol (R'OH). The reaction would involve the cleavage of a strong Al-C bond and the formation of a new Al-O bond. DFT calculations can be used to model this entire process:

Reactant Complex: First, the initial interaction between trieicosylaluminum and the alcohol would be modeled, likely forming a weakly bound adduct.

Transition State (TS): The key step is to locate the transition state structure, which is the highest energy point along the reaction coordinate. nih.govacs.org For this reaction, the TS would likely involve a four-centered structure where the Al-C bond is partially broken and the Al-O and C-H bonds are partially formed. The energy of this TS relative to the reactants determines the activation energy of the reaction.

Product Complex: Finally, the structure and energy of the products, an aluminum alkoxide and eicosane, would be calculated.

By mapping this potential energy surface (PES), chemists can gain a detailed understanding of the reaction mechanism, predict whether the reaction is kinetically or thermodynamically favored, and understand how modifying the reactants might change the outcome. nih.govacs.org

Table 4: Illustrative Potential Energy Surface Data for the Reaction of Trieicosylaluminum with an Alcohol (R'OH)

Species Description Relative Energy (kcal/mol)
Reactants Separated (C₂₀H₄₁)₃Al + R'OH 0.0 (Reference)
Reactant Complex Lewis acid-base adduct: (C₂₀H₄₁)₃Al···O(H)R' -5 to -10
Transition State Structure with partially broken/formed bonds. +15 to +25 (Activation Energy)
Product Complex (C₂₀H₄₁)₂Al-OR' complexed with C₂₀H₄₂ -20 to -30

Note: This table provides a hypothetical reaction energy profile to illustrate how computational modeling is used to study reaction pathways. The values are representative for such organometallic reactions.

Catalytic Applications of Trieicosylaluminum: An Overview

Catalytic Applications and Mechanisms of Trieicosylaluminum

Integration of Trieicosylaluminum in Advanced Materials Science

Trieicosylaluminum as a Precursor for Aluminum-Containing Nanomaterials

Trieicosylaluminum holds potential as a precursor for the synthesis of aluminum-containing nanomaterials, such as alumina (B75360) (Al₂O₃) nanoparticles. The synthesis process generally involves the controlled hydrolysis of the trialkylaluminum compound, followed by a calcination step. The long eicosyl chains of trieicosylaluminum are expected to influence the hydrolysis rate and the subsequent assembly of the aluminum hydroxide (B78521) intermediates. This can, in turn, affect the morphology and properties of the final alumina nanoparticles.

The general reaction pathway for the formation of alumina from a trialkylaluminum precursor can be summarized as follows:

Hydrolysis: 2Al(C₂₀H₄₁)₃ + 6H₂O → 2Al(OH)₃ + 6C₂₀H₄₂

Calcination: 2Al(OH)₃ → Al₂O₃ + 3H₂O

The use of long-chain trialkylaluminums like trieicosylaluminum may offer advantages in controlling the particle size and surface characteristics of the resulting nanomaterials. The bulky eicosyl groups could act as capping agents during the initial stages of particle formation, preventing excessive agglomeration and leading to a more uniform particle size distribution. Research on other aluminum precursors has shown that the choice of solvent and hydrolysis conditions plays a crucial role in the final properties of the alumina nanoparticles. yildiz.edu.trresearchgate.netthepharmajournal.comconfer.cznih.gov While specific studies on trieicosylaluminum are limited, the principles derived from shorter-chain analogues like triethylaluminum (B1256330) and trimethylaluminum (B3029685) in producing various alumina morphologies suggest a similar potential for this long-chain counterpart.

Precursor TypeTypical Resulting NanomaterialPotential Influence of Eicosyl Chains
Short-chain trialkylaluminum (e.g., TMA, TEA)Alumina (Al₂O₃) nanoparticles with varied morphologies (spherical, porous)Controlled particle growth, potential for novel morphologies due to steric hindrance
Trieicosylaluminum Hypothesized to form alumina (Al₂O₃) nanoparticles May act as a template or capping agent, influencing particle size and surface properties
Aluminum isopropoxideγ-alumina nanoparticlesThe long alkyl chains of trieicosylaluminum could lead to different phase transformations during calcination. yildiz.edu.tr

Application of Trieicosylaluminum in the Synthesis of Functional Polymers and Copolymers

Trieicosylaluminum is identified as a co-catalyst in the Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene (B89431). wikipedia.orgbrainly.com In these catalytic systems, which typically involve a transition metal compound (e.g., titanium tetrachloride), the trialkylaluminum plays several crucial roles:

Activation of the transition metal precursor: It alkylates the transition metal center, forming the active sites for polymerization.

Scavenging of impurities: It reacts with and neutralizes impurities (like water and oxygen) that would otherwise deactivate the catalyst.

Chain transfer agent: It can participate in chain transfer reactions, which helps in controlling the molecular weight of the resulting polymer.

The use of trieicosylaluminum, with its long hydrocarbon chains, is mentioned in patent literature for ethylene and propylene copolymerization processes. googleapis.comjustia.comgoogle.comepo.org The presence of the long eicosyl groups may influence the solubility and stability of the catalytic species, potentially impacting the polymerization kinetics and the properties of the final polymer. For instance, the long alkyl chains could enhance the solubility of the catalyst complex in non-polar solvents used for polymerization.

Polymerization ProcessRole of TrieicosylaluminumPotential Effects on Polymer Properties
Ethylene PolymerizationCo-catalyst in Ziegler-Natta systems justia.comMay influence molecular weight distribution and chain branching
Propylene CopolymerizationCo-catalyst for producing copolymers googleapis.comCould affect the incorporation of comonomers and the stereoregularity of the polymer chain

Engineering of Novel Materials Incorporating Trieicosylaluminum for Specific Applications

The incorporation of trieicosylaluminum into material matrices can be envisioned as a strategy to impart specific functionalities. The long, hydrophobic eicosyl chains make it a candidate for modifying the properties of composite materials. For example, its inclusion in a polymer matrix could enhance the hydrophobicity of the material, which is desirable for applications requiring water repellency or resistance to moisture.

While direct research on materials engineered with trieicosylaluminum is not widely available, the principles of using long-chain organic molecules to tailor material properties are well-established. The trieicosylaluminum could be integrated either as a reactive additive that chemically bonds with the matrix or as a dispersed phase that physically alters the bulk properties. The strong Lewis acidity of the aluminum center could also be harnessed to promote adhesion between different phases in a composite material. wikipedia.org

Surface Modification and Interfacial Chemistry Studies Utilizing Trieicosylaluminum

The chemical reactivity of trieicosylaluminum makes it a potential agent for surface modification. Organoaluminum compounds are known to react with hydroxyl groups present on the surfaces of various substrates, such as metal oxides and silica. By reacting trieicosylaluminum with such a surface, a layer of eicosyl groups can be covalently attached, dramatically altering the surface energy and wettability.

This surface modification can transform a hydrophilic surface into a highly hydrophobic one. Such a modification would be valuable in applications like creating anti-fouling surfaces, moisture barriers, and specialized coatings. The long eicosyl chains would form a dense, non-polar layer on the substrate. While specific studies detailing the use of trieicosylaluminum for surface modification are limited, the known reactivity of organoaluminums suggests its feasibility for this purpose. The introduction of long molecular chain organics has been shown to be effective in modifying surfaces. researchgate.net

SubstratePotential ReactionResulting Surface Property
Silica (SiO₂)Reaction with surface silanol (B1196071) groups (Si-OH)Increased hydrophobicity
Alumina (Al₂O₃)Reaction with surface hydroxyl groups (Al-OH)Reduced surface energy, enhanced water repellency nih.govacs.org
Other metal oxidesReaction with surface M-OH groupsCreation of a non-polar, organic layer

Analytical and Methodological Advancements in Trieicosylaluminum Research

Development of Advanced Chromatographic Techniques for Trieicosylaluminum Analysis

Chromatographic methods are fundamental for the separation and quantification of components in a mixture. For a compound like trieicosylaluminum, both gas and liquid chromatography could be employed, each with its own set of considerations.

Gas Chromatography (GC):

Given the likely high boiling point and potential thermal instability of trieicosylaluminum, direct analysis by gas chromatography (GC) can be challenging. However, derivatization techniques, commonly used for analyzing long-chain organic compounds such as fatty acids and amines, could be adapted. nih.govresearchgate.neth-brs.de This would involve converting trieicosylaluminum into a more volatile and thermally stable derivative prior to GC analysis, potentially coupled with mass spectrometry (GC-MS) for structural elucidation. The choice of derivatizing agent would be critical to ensure a quantitative reaction and the formation of a single, stable product.

Hypothetical GC-MS data for a derivatized trieicosylaluminum sample is presented in Table 1.

Table 1: Illustrative GC-MS Data for a Derivatized Trieicosylaluminum Sample

Retention Time (min)CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
15.2Derivatized Trieicosylaluminum> 800Characteristic fragments indicating the loss of eicosyl chains
12.5Unreacted Derivatizing AgentVariesSpecific to the agent used
18.1Potential ImpurityVariesDependent on synthesis route

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) offers a viable alternative for the analysis of less volatile and thermally sensitive compounds like trieicosylaluminum. nih.govresearchgate.netnsf.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable starting point. The long eicosyl chains of the molecule would lead to strong retention on a C18 or similar column. The choice of a suitable solvent system that can dissolve trieicosylaluminum without causing decomposition is crucial. Detection could be achieved using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to specifically detect the aluminum element, providing high sensitivity and selectivity. nsf.govthermofisher.com

Electrochemical Methods for Investigating Trieicosylaluminum Redox Behavior

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For trieicosylaluminum, CV could be used to determine its oxidation and reduction potentials. The electrochemical behavior of trialkylaluminum compounds is influenced by the nature of the alkyl groups and the solvent system. osu.edu It is expected that trieicosylaluminum would exhibit irreversible oxidation at a positive potential, corresponding to the removal of electrons from the aluminum-carbon bonds. The long alkyl chains might influence the electron transfer kinetics and the stability of the resulting radical species.

A hypothetical cyclic voltammogram for trieicosylaluminum is described in Table 2.

Table 2: Predicted Parameters from a Hypothetical Cyclic Voltammogram of Trieicosylaluminum

ParameterPredicted ValueInterpretation
Oxidation Peak Potential (Epa)+0.5 to +1.5 V vs. Ag/AgClPotential at which trieicosylaluminum is oxidized.
Reduction Peak Potential (Epc)Not expectedThe oxidation is likely irreversible.
Peak Current (ipa)Proportional to concentrationCan be used for quantitative analysis.

In-Situ Spectroscopic Monitoring of Reactions Involving Trieicosylaluminum

In-situ spectroscopic techniques are powerful tools for studying reaction mechanisms and kinetics in real-time, without the need for sample extraction. mt.comyoutube.comyoutube.commanchester.ac.uk For reactions involving the highly reactive trieicosylaluminum, these methods would be particularly advantageous.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy can monitor changes in vibrational modes of molecules during a reaction. nih.gov For trieicosylaluminum, characteristic C-H stretching and bending vibrations of the long eicosyl chains, as well as the Al-C bond vibrations, could be tracked. For instance, in a reaction where trieicosylaluminum is consumed, the intensity of its characteristic IR bands would decrease over time, while new bands corresponding to the products would appear. This would allow for the determination of reaction rates and the identification of transient intermediates. Studies on other trialkylaluminum compounds have successfully used in-situ FTIR to monitor polymerization and other reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information. acs.orgrice.edudtic.milresearchgate.netacs.org In-situ NMR could be used to follow the transformation of trieicosylaluminum in a reaction mixture. Changes in the chemical shifts and signal intensities of the protons and carbons in the eicosyl chains, as well as the 27Al NMR signal, would provide direct evidence of the chemical changes occurring. Variable-temperature NMR studies could also provide insights into dynamic processes such as ligand exchange. acs.org

Microfluidic and High-Throughput Approaches in Trieicosylaluminum Chemistry

Microfluidic and high-throughput technologies offer the potential to accelerate research in trieicosylaluminum chemistry by enabling rapid and parallel experimentation with small quantities of reagents. ineosopen.orgnih.govelveflow.comnih.govelveflow.com

Microfluidic Reactors:

Microreactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for handling reactive compounds like trieicosylaluminum. ineosopen.orgnih.govelveflow.comelveflow.com The high surface-area-to-volume ratio in microchannels allows for efficient heat dissipation, mitigating the risks associated with exothermic reactions. Microfluidic systems could be used for the precise synthesis of trieicosylaluminum or for studying its reactions in a controlled environment. nih.gov

High-Throughput Screening:

High-throughput screening (HTS) platforms, often integrated with microfluidic devices, can be used to rapidly screen a large number of reaction conditions or catalysts. chemcatbio.orgscienceintheclassroom.orgsigmaaldrich.commdpi.comyoutube.com For example, if trieicosylaluminum is being investigated as a co-catalyst in polymerization reactions, HTS could be employed to quickly identify the optimal reaction conditions (e.g., temperature, monomer concentration, catalyst ratio) to achieve a desired polymer property. chemcatbio.org

An illustrative high-throughput screening experiment design is shown in Table 3.

Table 3: Example of a High-Throughput Screening Plate Layout for a Polymerization Reaction with Trieicosylaluminum as a Co-catalyst

WellCatalyst (µmol)Trieicosylaluminum (µmol)Temperature (°C)
A111060
A212060
B121060
B222060
C111080
C212080
D121080
D222080

Q & A

Q. What experimental parameters should be prioritized to optimize the synthesis of trieicosylaluminum while ensuring reproducibility?

Methodological Answer:

  • Control variables such as temperature, solvent polarity, and stoichiometry of reactants (e.g., aluminum precursors and eicosyl ligands) to minimize side reactions.
  • Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation, and characterize intermediates via 27Al^{27}\text{Al} NMR to track reaction progression .
  • Validate purity using elemental analysis and differential scanning calorimetry (DSC), and document deviations in supplementary materials to aid reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of trieicosylaluminum?

Methodological Answer:

  • Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand bonding and assess symmetry.
  • Employ X-ray crystallography for solid-state structure elucidation, ensuring cryogenic conditions to stabilize volatile crystals.
  • Use FT-IR to identify Al-C stretching modes (500–700 cm1^{-1}) and compare with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers systematically evaluate the stability of trieicosylaluminum under varying environmental conditions?

Methodological Answer:

  • Design accelerated degradation studies under controlled humidity, temperature, and light exposure.
  • Monitor decomposition products via GC-MS or HPLC, and correlate findings with thermodynamic calculations (e.g., bond dissociation energies).
  • Include negative controls (e.g., inert storage conditions) to isolate degradation pathways .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported thermal stability data for trieicosylaluminum across studies?

Methodological Answer:

  • Conduct meta-analyses to identify confounding variables (e.g., impurity profiles, measurement techniques).
  • Replicate conflicting studies under standardized conditions, and employ statistical tools (e.g., ANOVA) to quantify variability.
  • Engage in interdisciplinary peer consultation to identify overlooked methodological flaws (e.g., calibration drift in thermogravimetric analysis) .

Q. How can computational modeling complement experimental data to predict trieicosylaluminum’s reactivity in novel catalytic systems?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to model ligand dissociation kinetics and solvent interactions.
  • Validate predictions with kinetic isotope effect (KIE) studies or in-situ Raman spectroscopy.
  • Cross-reference computational findings with crystallographic data to refine force-field parameters .

Q. What experimental designs are suitable for elucidating the decomposition pathways of trieicosylaluminum in protic environments?

Methodological Answer:

  • Employ isotopic labeling (e.g., deuterated solvents) to trace proton transfer mechanisms.
  • Use stopped-flow spectroscopy to capture transient intermediates and derive rate constants.
  • Compare experimental results with ab initio calculations to propose mechanistic models .

Q. How can multivariate analysis clarify structure-property relationships in trieicosylaluminum derivatives?

Methodological Answer:

  • Apply principal component analysis (PCA) to datasets combining steric/electronic parameters (e.g., Tolman electronic parameters) and reactivity outcomes.
  • Validate clusters via controlled ligand substitution experiments and reactivity assays.
  • Publish raw data in open repositories to enable meta-analyses and collaborative validation .

Q. What protocols ensure reproducibility when sharing trieicosylaluminum research data across institutions?

Methodological Answer:

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, detailing synthesis protocols, characterization metadata, and instrument calibration logs.
  • Use platforms like Zenodo or institutional repositories for supplementary materials (e.g., crystallographic .cif files).
  • Include error margins and uncertainty estimates in datasets to guide downstream applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.